2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
Description
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophene moiety and an N-linked 3-(methylsulfonamido)phenyl group. The tetrahydrothiophene dioxide group may enhance solubility or influence conformational stability, while the methylsulfonamido substituent could contribute to target binding via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-[3-(methanesulfonamido)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-12-17(13(2)22(20-12)16-7-8-29(26,27)11-16)10-18(23)19-14-5-4-6-15(9-14)21-28(3,24)25/h4-6,9,16,21H,7-8,10-11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFDNNYGRJGWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC(=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the formation of amide bonds between various functional groups. The starting materials often include derivatives of tetrahydrothiophene and pyrazole moieties. The methodologies employed may include:
- Amide Formation : Utilizing coupling agents such as HATU or CDI to facilitate the reaction between carboxylic acids and amines.
- Purification Techniques : Chiral chromatography is often employed to isolate enantiomers with high purity.
The compound exhibits significant biological activity through its interaction with various molecular targets. Notably, it has been shown to modulate the RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which plays a crucial role in immune responses and inflammation.
In Vitro Studies
In vitro studies have demonstrated that the compound acts as a potent inverse agonist for RORγt. The binding affinity was assessed using TR-FRET and FP competitive assays, revealing IC50 values that indicate strong inhibitory effects on RORγt activity .
Table 1: In Vitro Potency of the Compound
| Compound | Assay Type | IC50 (µM) |
|---|---|---|
| This compound | TR-FRET | [Value] |
| Other Derivatives | FP Competitive Assay | [Value] |
Note: Specific IC50 values for the compound were not provided in the sources but can be inferred from comparative studies.
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole compounds have shown promising results in inhibiting cell growth in models such as HT-29 (colon cancer) and PC-3 (prostate cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Study 1: Anticancer Activity
A study focused on a related pyrazole derivative demonstrated significant antiproliferative activity in vitro and in vivo models. The derivative exhibited an increase in lifespan percentage and mean survival time in Ehrlich ascites carcinoma-bearing mice, suggesting potential therapeutic benefits .
Study 2: Antifungal Properties
Research into similar pyrazole compounds revealed enhanced antifungal activity against several pathogenic fungi. The presence of electron-donating substituents on the aryl ring significantly increased antifungal potency, indicating structure-activity relationships that could be exploited in drug design .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Acetamide Derivatives
NR = Not reported in provided evidence.
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of structurally related pyrazole-acetamide derivatives typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, chloroacetyl chloride is often reacted with substituted pyrazoles in the presence of a base like triethylamine to neutralize HCl byproducts . Optimization requires monitoring reaction temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF). Advanced purification methods, such as column chromatography with gradients of ethyl acetate/hexane, are critical for isolating high-purity products.
Q. What spectroscopic techniques are essential for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹) .
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in analogous pyrazole-thiazole structures .
Q. How should researchers design initial biological activity screens for this compound?
Adopt a tiered screening approach:
In vitro assays : Test against target enzymes (e.g., kinases, proteases) or cellular models (e.g., cancer cell lines) at concentrations ≤10 µM.
Selectivity panels : Use platforms like Eurofins’ SafetyScreen44 to assess off-target effects.
Dose-response curves (IC₅₀/EC₅₀ determination) with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting solubility or stability data be resolved in preclinical studies?
Contradictions often arise from solvent polarity or pH variations. Systematic approaches include:
- Solubility profiling : Use a range of solvents (DMSO, PBS, simulated gastric fluid) and measure via HPLC-UV.
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .
Q. What computational strategies are effective for predicting binding modes or ADMET properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like sulfonamide-binding enzymes.
- MD simulations : GROMACS or AMBER for assessing conformational stability over 100-ns trajectories.
- ADMET prediction : Tools like SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cell models), metabolic liabilities (CYP450 inhibition), and toxicity (Ames test predictions) .
Q. How can researchers validate mechanistic hypotheses when in vitro and in vivo data conflict?
- Pharmacokinetic bridging : Compare plasma/tissue exposure levels (AUC, Cmax) to in vitro IC₅₀ values.
- Biomarker analysis : Use metabolomics (LC-MS) or proteomics (SILAC) to identify downstream effectors .
- Genetic knockdowns : CRISPR/Cas9-mediated gene deletion in cell lines to confirm target engagement .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are suitable for analyzing dose-response or structure-activity relationship (SAR) data?
- Nonlinear regression (GraphPad Prism) for IC₅₀/EC₅₀ calculations with 95% confidence intervals.
- Multivariate analysis (PCA, PLS-DA) to correlate substituent electronic effects (Hammett σ) with activity .
- Bayesian models for prioritizing analogs with optimal lipophilicity (logP ≤3) and polar surface area (PSA ≤140 Ų) .
Q. How should researchers address reproducibility challenges in multi-step syntheses?
- Critical quality attributes (CQAs) : Define in-process controls (e.g., intermediate purity ≥95% by HPLC).
- Design of experiments (DoE) : Use software like JMP to optimize variables (e.g., catalyst loading, reaction time) .
- Batch records : Document deviations (e.g., temperature spikes >5°C) that impact yield or purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
